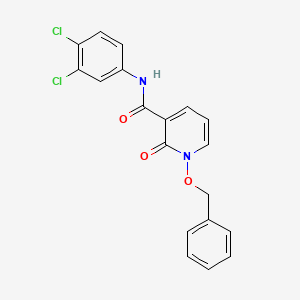

1-(benzyloxy)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

描述

Historical Development of Dihydropyridine Chemistry

The dihydropyridine scaffold emerged as a critical pharmacophore following the serendipitous discovery of calcium channel-blocking activity in nifedipine and related 1,4-DHPs during coronary dilator screenings in the 1960s. The Hantzsch synthesis, developed in 1882, provided the first general method for constructing 1,4-DHPs through cyclocondensation of aldehydes, β-ketoesters, and ammonia. Over time, researchers recognized that minor structural modifications—such as replacing ester groups with carboxamides or introducing aryloxy substituents—could dramatically alter bioactivity profiles. The evolution from simple vasodilators to targeted therapeutics underscores DHPs’ chemical versatility, exemplified by modern derivatives like 1-(benzyloxy)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.

Classification of Oxo-Dihydropyridine Carboxamide Derivatives

Oxo-dihydropyridine carboxamides constitute a structurally distinct subclass characterized by:

- Position 2 : Presence of a ketone group (C=O)

- Position 3 : Carboxamide substitution (CONR$$_2$$)

- Peripheral Modifications : Aryl/alkoxy groups at positions 1, 4, 5, or 6

Table 1: Representative Oxo-Dihydropyridine Carboxamide Derivatives

The benzyloxy group at position 1 enhances lipophilicity, potentially improving blood-brain barrier penetration, while the 3,4-dichlorophenyl carboxamide may facilitate target binding through halogen interactions.

Significance in Academic Research

This derivative’s strategic functionalization makes it a valuable template for:

- Structure-Activity Relationship (SAR) Studies : Systematic variation of the dichlorophenyl and benzyloxy groups could optimize target affinity.

- New Synthetic Methodologies : Its synthesis challenges conventional Hantzsch approaches, necessitating innovative routes for introducing the 2-oxo and carboxamide groups.

- Target Identification : Preliminary docking studies suggest potential interactions with kinase ATP-binding pockets and ion channels.

Current Research Landscape and Scientific Gaps

Recent advances include:

- Synthetic Innovations : Microwave-assisted synthesis reduced reaction times for analogous compounds from 12 hours to 30 minutes.

- Biological Screening : Analogues demonstrate μM-range activity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Critical knowledge gaps persist:

- Mechanistic Uncertainty : No published data exist on this compound’s primary molecular targets.

- Stereochemical Effects : The impact of axial vs. equatorial substituent orientation remains unexplored.

- Metabolic Stability : Predictive ADMET studies are lacking despite structural similarities to clinical-stage DHPs.

属性

IUPAC Name |

N-(3,4-dichlorophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O3/c20-16-9-8-14(11-17(16)21)22-18(24)15-7-4-10-23(19(15)25)26-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFHOAYXBJOQMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzyloxy)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the benzyloxy group: This step often involves a nucleophilic substitution reaction where a benzyl alcohol derivative reacts with the pyridine ring.

Attachment of the dichlorophenyl group: This can be done through a Friedel-Crafts acylation reaction, where the dichlorophenyl group is introduced to the pyridine ring.

Formation of the carboxamide group: This step typically involves the reaction of the intermediate compound with an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

1-(benzyloxy)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

科学研究应用

Anticancer Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of apoptotic pathways.

A notable study evaluated the cytotoxic effects of related dihydropyridine derivatives on human cancer cell lines, revealing that specific structural modifications could enhance their efficacy against various types of cancers, including breast and lung cancer .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .

Table 1: Summary of Anti-inflammatory Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of a related compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar compounds. The researchers reported that treatment with these compounds resulted in a marked decrease in TNF-alpha and IL-6 levels in stimulated macrophage cultures . This finding supports the potential therapeutic role of these compounds in managing chronic inflammatory conditions.

作用机制

The mechanism of action of 1-(benzyloxy)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context.

相似化合物的比较

1-(Benzyloxy)-N-(3-chloro-4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (19a)

- Substituents : 3-chloro-4-fluorobenzyl vs. 3,4-dichlorophenyl.

- Synthesis : Prepared via amidation of methyl 1-(benzyloxy)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate with 3-chloro-4-fluorobenzylamine (31% yield) .

- Activity : Part of a series targeting HIV-1 integrase, demonstrating the importance of halogenated aryl groups for potency.

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Substituents : Bromo and methyl groups on the phenyl ring vs. dichlorophenyl.

- Structure : Exhibits a near-planar conformation (dihedral angle: 8.38°) due to π-conjugation, similar to the target compound. Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, influencing crystallinity and solubility .

Agrochemical Derivatives with 3,4-Dichlorophenyl Moieties

N’-(3,4-Dichlorophenyl)-N,N-dimethylurea (Diuron)

- Core Structure : Urea vs. carboxamide.

- Application : Herbicide targeting photosystem II. The 3,4-dichlorophenyl group enhances bioactivity by improving electron withdrawal and membrane penetration .

- Comparison : The carboxamide in the target compound may offer better hydrolytic stability than urea derivatives.

N-[1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinyl]-N'-(3-Isopropoxyphenyl)urea

- Substituents : Urea linkage and isopropoxy group vs. benzyloxy-carboxamide.

- Molecular Weight : 446.33 vs. ~380–400 (estimated for the target compound). Higher molecular weight may reduce bioavailability .

Electronic and Functional Group Variations

1-(3,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide

- Substituents : Trifluoromethyl at position 6 vs. benzyloxy at position 1.

N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,5-dimethyl-1-(2,3,4-trimethoxybenzyl)-1H-pyrrole-3-carboxamide (D-03)

- Substituents : Multiple methyl and methoxy groups vs. halogens.

- Pharmacokinetics : Increased lipophilicity from methyl groups may improve blood-brain barrier penetration compared to polar halogenated analogs .

Data Tables

Table 1: Structural and Functional Comparisons

Key Research Findings

Halogen Effects : Chlorine substituents on the phenyl ring enhance bioactivity in both antiviral and agrochemical contexts. The 3,4-dichloro configuration optimizes steric and electronic interactions with targets .

Amide vs. Urea : Carboxamides generally exhibit higher hydrolytic stability than ureas, making them preferable for drug development .

Conformational Rigidity : Planar conformations in pyridine-3-carboxamides improve binding to enzymes like HIV-1 integrase by maximizing surface contact .

生物活性

1-(Benzyloxy)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H14Cl2N2O3

- Molecular Weight : 389.2 g/mol

- CAS Number : 852365-46-9

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression and other diseases.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that related compounds can inhibit the proliferation of cancer cells by inducing apoptosis.

- Interaction with Receptors : The compound may interact with various receptors and enzymes that are critical for tumor growth and survival.

Case Studies

- Anticancer Activity : In a study evaluating a series of dihydropyridine derivatives, it was found that certain modifications enhanced their cytotoxicity against breast cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the presence of the benzyloxy group significantly improved activity compared to unsubstituted analogs.

- Enzyme Inhibition Studies : A comparative study on related compounds demonstrated that the introduction of halogenated phenyl groups increased inhibitory activity against protein tyrosine phosphatases (PTP), which are implicated in cancer signaling pathways.

Data Table: Biological Activity Summary

Research Findings

Recent findings emphasize the potential of this compound as a lead compound for developing new anticancer therapies. Its structural features contribute to its biological activity, making it a candidate for further research and development.

常见问题

Q. What are the standard synthetic routes for this compound?

The compound can be synthesized via nucleophilic substitution between a chloronicotinic acid derivative and a substituted aniline. For example, 2-chloronicotinic acid reacts with 3-bromo-2-methylaniline in the presence of pyridine and p-toluenesulfonic acid as catalysts, followed by refluxing in aqueous conditions. Purification involves crystallization or chromatography to isolate the product . The benzyloxy group may be introduced using O-benzyl hydroxylamine hydrochloride under controlled conditions .

Q. How is the structural conformation characterized experimentally?

X-ray crystallography is critical for determining the planar conformation of the dihydropyridine ring and the dihedral angle between aromatic rings (e.g., 8.38° in a related compound). Intra- and intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice, which can be mapped via crystallographic data . NMR spectroscopy (¹H/¹³C) confirms tautomeric forms and π-conjugation across the amide bridge .

Q. What initial biological screening approaches are used for this compound?

The 3,4-dichlorophenyl moiety suggests potential bioactivity. Initial screens include receptor-binding assays (e.g., kinase inhibition) or enzyme activity tests (e.g., cytochrome P450). HPLC (≥98% purity) ensures compound integrity before testing . Dose-response curves and IC₅₀ values are established using cell-based models .

Advanced Research Questions

Q. How do tautomeric forms (keto-amine vs. hydroxy-pyridine) influence reactivity and bioactivity?

The keto-amine tautomer dominates in the solid state, as confirmed by crystallography, while the hydroxy-pyridine form may exist in solution. Tautomer ratios can be quantified via ¹H NMR in deuterated solvents. Bioactivity discrepancies may arise from tautomer-specific interactions with targets (e.g., hydrogen bonding with active-site residues) . Computational methods (DFT) model tautomer stability and transition states .

Q. What strategies resolve contradictory bioactivity data across studies?

Contradictions may stem from impurities (e.g., unreacted aniline) or tautomer ratios. Mitigation includes:

Q. How can computational modeling predict target interactions?

Molecular docking (AutoDock Vina) models the compound’s binding to proteins (e.g., kinases), guided by the dichlorophenyl group’s hydrophobicity and the carboxamide’s hydrogen-bonding capacity. MD simulations assess binding stability over time. QSAR studies link substituent effects (e.g., benzyloxy vs. methoxy) to activity .

Q. What reaction conditions optimize yield and scalability?

- Catalyst screening : p-Toluenesulfonic acid improves nucleophilic substitution efficiency .

- Solvent systems : Mixed aqueous/organic solvents (e.g., water + pyridine) enhance solubility during reflux .

- Flow chemistry : Continuous reactors minimize side reactions in large-scale synthesis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。